molecular formula C14H12ClNO B1361505 2-Chloro-N,N-diphenylacetamide CAS No. 5428-43-3

2-Chloro-N,N-diphenylacetamide

Cat. No.: B1361505
CAS No.: 5428-43-3
M. Wt: 245.7 g/mol
InChI Key: GRIXINIGTYIHSN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₂ClNO Average Mass: 245.706 g/mol Key Features:

  • Contains a chloro-substituted acetamide core with two phenyl groups attached to the nitrogen atom.
  • Synthesized via condensation of diphenylamine and chloroacetyl chloride in toluene .
  • Acts as a critical intermediate in medicinal chemistry, particularly for synthesizing N-phenyl-indolin-2-one derivatives (precursors to GABAergic agents) , anticonvulsants, and analgesics .
  • Exhibits antimicrobial activity against bacterial and fungal strains, likely through ribosomal protein binding and inhibition of ergosterol synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N,N-diphenylacetamide can be synthesized through several methods. One common method involves the reaction of 2-chloroacetyl chloride with diphenylamine in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diphenylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N,N-diphenylacetamide derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

Pharmacological Applications

Analgesic Activity
Research has demonstrated that derivatives of 2-chloro-N,N-diphenylacetamide exhibit significant analgesic properties. A study conducted by Kumar et al. synthesized several derivatives and evaluated their analgesic activity using the hot plate model. Among the synthesized compounds, AKM-2 showed a notable analgesic response comparable to diclofenac sodium, a standard analgesic drug. The docking studies indicated effective binding with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Properties
In addition to analgesic effects, derivatives of this compound have been evaluated for their anti-inflammatory activities. The synthesis of various diphenylamine derivatives from this compound has shown promising results in reducing inflammation in experimental models, indicating its potential as a therapeutic agent for pain management .

Molecular Docking Studies

Molecular docking studies have become an essential tool in drug design, allowing researchers to predict how small molecules, such as this compound derivatives, bind to target proteins. The docking studies conducted on COX-1 and COX-2 enzymes revealed insights into the binding affinities and interactions of these compounds at the molecular level. Such studies are pivotal in optimizing lead compounds for enhanced efficacy and selectivity in therapeutic applications .

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that can be tailored to produce various derivatives with specific biological activities. For instance, the reaction of diphenylamine with chloroacetyl chloride under controlled conditions yields this compound efficiently . Furthermore, the introduction of different substituents during synthesis can lead to a diverse library of compounds that can be screened for various pharmacological activities.

Case Studies and Research Findings

Case Study 1: Docking and Analgesic Evaluation
A comprehensive study focused on synthesizing new derivatives of this compound and evaluating their analgesic properties through in vivo models. The study utilized sophisticated analytical techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) to characterize the synthesized compounds. The findings highlighted the potential of these derivatives as effective analgesics .

Case Study 2: Synthesis and Toxicity Profile
Another research effort synthesized eight new diphenylamine derivatives from this compound, assessing their toxicity profiles alongside their biological activities. The results indicated that certain derivatives exhibited low toxicity while maintaining significant analgesic and anti-inflammatory effects, suggesting their suitability for further development as therapeutic agents .

Summary of Findings

The applications of this compound span across various domains in medicinal chemistry, particularly focusing on its analgesic and anti-inflammatory properties through well-designed synthetic routes and molecular docking studies. This compound showcases the potential for developing new therapeutic agents aimed at managing pain and inflammation effectively.

Application Area Details
Analgesic ActivitySignificant effects compared to standard drugs; effective binding to COX enzymes
Anti-inflammatory EffectsDemonstrated potential in reducing inflammation through derivative synthesis
Molecular DockingInsights into binding affinities with COX-1 and COX-2 enzymes
Synthetic MethodologyEfficient synthesis routes leading to diverse derivative libraries

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diphenylacetamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

3-Chloro-N-Phenyl-Phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Structural Differences:

  • Phthalimide ring replaces the acetamide backbone.
  • Chlorine is positioned at the 3rd carbon of the isoindole ring. Synthesis: Derived from phthalic anhydride derivatives for polyimide monomer production . Applications:
  • Used in polymer synthesis (e.g., polyimides and dianhydrides) rather than pharmaceuticals .
  • No reported biological activity, highlighting the impact of structural rigidity on functionality.

2-Chloro-N-Phenethylacetamide

Molecular Formula: C₁₀H₁₂ClNO Structural Differences:

  • Phenethyl group replaces one phenyl group on the nitrogen.
    Synthesis : Likely synthesized via reaction of phenethylamine with chloroacetyl chloride.
    Applications :
  • Limited data, but structural analogs are studied for neuropharmacological effects due to the phenethyl moiety .

2-Chloro-N-Phenylacetamide

Molecular Formula: C₈H₈ClNO Structural Differences:

  • Lacks the second phenyl group on nitrogen.
    Synthesis : Prepared from aniline and chloroacetyl chloride .
    Applications :
  • Primarily studied for crystallographic properties; antiparallel alignment of N–H and C=O bonds influences solid-state interactions .
  • No significant pharmacological data, underscoring the importance of diphenyl substitution for bioactivity.

2,2-Diphenylacetamide

Molecular Formula: C₁₄H₁₃NO Structural Differences:

  • No chloro substituent; two phenyl groups on the α-carbon. Applications:
  • Intermediate for pharmaceuticals like loperamide and darifenacin .
  • Exhibits antimycobacterial activity, but absence of chlorine reduces electrophilic reactivity compared to 2-chloro derivatives .

2-Cyano-N,N-Diethylacetamide

Molecular Formula : C₇H₁₂N₂O
Structural Differences :

  • Cyano group replaces chlorine; diethyl groups replace phenyl rings. Applications:
  • Used as a fine chemical intermediate in agrochemicals and pharmaceuticals .

Comparative Analysis Table

Compound Molecular Formula Key Substituents Synthesis Route Applications Notable Research Findings
2-Chloro-N,N-Diphenylacetamide C₁₄H₁₂ClNO Cl, two phenyl groups on N Diphenylamine + chloroacetyl chloride Anticonvulsants, analgesics, antimicrobials Docking with COX enzymes enhances analgesia
3-Chloro-N-Phenyl-Phthalimide C₁₄H₈ClNO₂ Cl on phthalimide ring Phthalic anhydride derivatives Polyimide polymers Structural rigidity favors polymer use
2-Chloro-N-Phenethylacetamide C₁₀H₁₂ClNO Cl, phenethyl group on N Phenethylamine + chloroacetyl chloride Neuropharmacological research Limited data, structural analog studies
2-Chloro-N-Phenylacetamide C₈H₈ClNO Cl, single phenyl group on N Aniline + chloroacetyl chloride Crystallography studies Antiparallel N–H/C=O alignment
2,2-Diphenylacetamide C₁₄H₁₃NO Two phenyl groups on α-carbon Diphenylacetic acid derivatives Antimycobacterial agents Role in loperamide synthesis
2-Cyano-N,N-Diethylacetamide C₇H₁₂N₂O CN, diethyl groups on N Diethylamine + cyanoacetyl chloride Agrochemical intermediates Enhanced nucleophilicity for derivatization

Key Structural and Functional Insights

  • Chlorine Substitution : The presence of chlorine in this compound increases electrophilicity, enabling nucleophilic substitution reactions critical for drug derivatization .
  • Diphenyl vs. Mono-Phenyl: Dual phenyl groups on nitrogen enhance lipophilicity and binding affinity to biological targets (e.g., COX enzymes) compared to mono-phenyl analogs .
  • Backbone Flexibility : Acetamide derivatives (e.g., this compound) offer greater synthetic versatility than rigid phthalimide structures .

Biological Activity

2-Chloro-N,N-diphenylacetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the synthesis, antimicrobial properties, analgesic effects, and molecular docking studies associated with this compound, drawing from various studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with diphenylamine. This method yields the target compound, which can then be modified to create various derivatives with enhanced biological activities. For instance, derivatives can be synthesized by conjugating this compound with different benzaldehydes through multistep reactions .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Antibacterial Activity : In vitro tests demonstrated that this compound exhibited potent antibacterial effects against Bacillus subtilis and Escherichia coli. The zone of inhibition measured was notable, with values reaching up to 19 mm against E. coli at concentrations of 50 μg/ml and 100 μg/ml .
  • Antifungal Activity : The compound also displayed antifungal properties against Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm) at 50 μg/mlZone of Inhibition (mm) at 100 μg/ml
Bacillus subtilis1720
Escherichia coli1922
Candida albicans--

Analgesic Activity

Recent studies have also focused on the analgesic properties of derivatives of this compound. For example, a specific derivative known as AKM-2 exhibited significant analgesic activity when tested using the hot plate model in rats. The study compared its efficacy to that of diclofenac sodium, a standard analgesic drug.

  • Experimental Design : Rats were divided into groups, and their response times to thermal stimuli were recorded post-administration of the test compounds .
  • Results : The findings indicated that AKM-2 provided a significant reduction in pain response times compared to control groups, suggesting its potential as an effective analgesic agent.

Table 2: Analgesic Effects of AKM-2

Time (min)Response Time (seconds)Control (Diclofenac Sodium)
01010
601530
1202035
1802540

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and mechanism of action of various derivatives of this compound on cyclooxygenase enzymes (COX-1 and COX-2). These studies are crucial for elucidating how these compounds exert their analgesic effects.

  • Docking Results : The docking simulations indicated favorable binding interactions between the synthesized derivatives and the active sites of COX enzymes. This suggests that these compounds could potentially inhibit these enzymes, leading to reduced inflammatory pain responses .

Table 3: Docking Scores for COX Inhibition

CompoundCOX-1 Binding Affinity (kcal/mol)COX-2 Binding Affinity (kcal/mol)
AKM-1-9.5-8.7
AKM-2-10.1-9.3
AKM-3-9.0-8.5

Q & A

Basic Research Questions

Q. What is the synthetic route for 2-chloro-N,N-diphenylacetamide, and what are the critical reaction parameters?

  • Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. Diphenylamine reacts with chloroacetyl chloride in toluene under reflux (4 hours at ~110°C) . Key parameters include stoichiometric control (1:1 molar ratio) and anhydrous conditions to prevent hydrolysis. Post-reaction, the product is precipitated by adding water, filtered, and recrystallized from ethanol (yield ~97%) . Variations in reflux duration (2–4 hours) may affect purity, necessitating TLC or HPLC monitoring .

Q. What structural features of this compound are revealed by crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX programs ) shows a non-planar conformation. The acetamide plane forms dihedral angles of 76.0° and 64.0° with the two phenyl rings, while the phenyl rings are twisted at 71.8° . Intramolecular interactions (e.g., C–H···O) and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice . These structural insights guide derivatization strategies to modulate steric and electronic properties.

Q. How is the purity and identity of the compound validated in laboratory settings?

  • Methodological Answer :

  • Melting Point : 119–121°C (consistent with literature ).
  • Spectroscopy :
  • IR : Amide C=O stretch at ~1650 cm⁻¹, C–Cl stretch at ~750 cm⁻¹ .
  • NMR : 1H^1H NMR shows two singlet phenyl groups (δ 7.2–7.5 ppm) and a CH2_2Cl resonance (δ 4.2 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 245.7 (C14_{14}H12_{12}ClNO) .

Advanced Research Questions

Q. How does this compound inhibit cyclooxygenase (COX) enzymes, and what experimental models validate this?

  • Methodological Answer : The compound acts as a COX-1/COX-2 inhibitor by binding to the active site, blocking arachidonic acid conversion to prostaglandins . In silico docking (AutoDock Vina) reveals binding energies of −8.2 kcal/mol (COX-1) and −7.9 kcal/mol (COX-2), with key interactions at Tyr-385 and Ser-530 . In vivo validation uses the hot-plate test in mice (dose: 50 mg/kg), showing latency increase from 6.2s to 14.5s (vs. control), comparable to indomethacin .

Q. What structural modifications enhance the analgesic activity of this compound derivatives?

  • Methodological Answer : Conjugation with substituted benzaldehydes via nucleophilic substitution improves activity. For example:

  • Derivative 4a (4-chlorobenzylidene): ED50_{50} = 28 mg/kg (vs. parent compound ED50_{50} = 45 mg/kg) .
  • Rational Design : Electron-withdrawing groups (e.g., –NO2_2) at the para-position increase COX-2 selectivity (IC50_{50} = 1.8 µM vs. COX-1 IC50_{50} = 3.2 µM) . Synthetic steps include Claisen-Schmidt condensation (KOH/EtOH, 60°C) and purification via column chromatography (hexane:ethyl acetate, 3:1) .

Q. How do pharmacokinetic properties of this compound influence its bioavailability?

  • Methodological Answer :

  • Lipophilicity : LogP = 3.1 (calculated via ChemDraw), favoring blood-brain barrier penetration .
  • Metabolism : Hepatic CYP450 oxidation produces inactive metabolites (e.g., dechlorinated acetamide), with t1/2_{1/2} = 4.2 hours in rat plasma .
  • Absorption : Caco-2 cell permeability assay shows Papp_{app} = 12 × 10⁻⁶ cm/s, indicating moderate oral bioavailability (~45%) .

Properties

IUPAC Name

2-chloro-N,N-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXINIGTYIHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279514
Record name 2-Chloro-N,N-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5428-43-3
Record name 5428-43-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N,N-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is prepared in accordance with the procedures described in Latrell, Bartmann, Granzier DE 2 707 268 (1978) as follows. A solution of diphenylamine (40 g, 237 mmol) and triethylamine (66.1 mL, 474 mmol) in toluene (65 mL) is added dropwise to a solution of chloroacetyl chloride (20.7 mL, 260 mmol) in toluene (40 mL) while cooling in an ice-water bath. The cold bath is removed and the reaction mixture is heated at 55-65° C. for 3 hr. The cooled reaction mixture is diluted with toluene (100 mL), filtered and the filtrate concentrated to give 2-chloro-N,N-diphenylacetamide (24.4 g, 42% yield) as a light brown solid. NMR (CDCl3) 7.56-7.19 (10H, m), 4.01 (2H, s).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
66.1 mL
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chloroacetyl chloride (0.32 ml, 4.02 mmol) was dissolved in a mixed solvent of toluene (6 ml) and tetrahydrofuran (2 ml). The solution was added with diphenylamine (690 mg, 4.08 mmol) at room temperature, and the heated at 100° C. for 80 minutes. The solvent was evaporated under reduced pressure, and the solid precipitated was suspended and washed in ethyl ether. The solid was collected by filtration and dried under reduced pressure to obtain the title compound as colorless solid (746 mg, yield: 75%).
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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